molecular formula C17H13F3N2O3S B1199608 Ritolukast CAS No. 111974-60-8

Ritolukast

Cat. No. B1199608
CAS RN: 111974-60-8
M. Wt: 382.4 g/mol
InChI Key: GOHUJGMYCZDYDF-UHFFFAOYSA-N
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Description

Ritolukast, also known as WY 48252, is an aerosol leukotriene D4 (LTD4) receptor antagonist . It is an orally administered drug that was developed for use in the treatment of asthma . Ritolukast has been shown to prevent and reverse bronchoconstriction produced by aerosol LTD4 in guinea pigs . It also inhibited the synthesis of eicosanoids in rats, suggesting it has modulatory effects on the arachidonic acid metabolism .


Molecular Structure Analysis

Ritolukast has a molecular formula of C17H13F3N2O3S and a molecular weight of 382.357 . It belongs to the class of anti-allergic agents and specifically acts as a cysteinyl leukotriene receptor antagonist .


Chemical Reactions Analysis

While specific chemical reactions involving Ritolukast are not detailed in the available resources, it’s known that Ritolukast acts as a leukotriene receptor antagonist . This suggests that it likely interacts with leukotriene receptors in the body, blocking their activity and thereby exerting its therapeutic effects.


Physical And Chemical Properties Analysis

Ritolukast has a molecular weight of 382.36 . Unfortunately, specific physical and chemical properties such as melting point, solubility, and pKa values were not found in the available resources.

Scientific Research Applications

  • Role in Pharmacokinetics and Drug-Drug Interactions : Montelukast, a leukotriene receptor antagonist, is significantly influenced by hepatic uptake transport, playing a critical role in its pharmacokinetics and drug-drug interactions. This understanding is crucial for interpreting clinical interactions and optimizing therapeutic strategies (Varma et al., 2017).

  • Potential in Alzheimer's Disease Treatment : Montelukast shows promise in ameliorating memory impairment in Alzheimer's disease. It inhibits neuroinflammation and apoptosis mediated by CysLT1R signaling, suggesting a novel treatment strategy for Alzheimer’s disease (Lai et al., 2014).

  • Protective Effects in Ischemia-Reperfusion Injury : Montelukast demonstrates protective effects against ischemia-reperfusion injury in rat ovaries, reducing oxidative stress and tissue injury. This suggests its potential as a therapeutic agent in conditions involving ischemic injuries (Oral et al., 2011).

  • Efficacy in Asthma Management in Children : Montelukast effectively reduces asthma exacerbations in young children with intermittent asthma, highlighting its importance in pediatric asthma management (Bisgaard et al., 2005).

  • Regulation of Th1/Th2 Balance and Leukotriene Receptors : Montelukast influences Th1/Th2 balance and expression levels of leukotriene receptors, offering insights into its mechanisms in treating allergic asthma (Yuan et al., 2013).

  • Inhibition of Neutrophil Pro-Inflammatory Activity : Montelukast inhibits pro-inflammatory activities in human neutrophils, suggesting a broader anti-inflammatory role which could be beneficial in various inflammatory conditions (Anderson et al., 2009).

Mechanism of Action

Ritolukast works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This mechanism of action makes it effective in preventing and reversing bronchoconstriction, a common symptom of asthma .

properties

IUPAC Name

1,1,1-trifluoro-N-[3-(quinolin-2-ylmethoxy)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c18-17(19,20)26(23,24)22-13-5-3-6-15(10-13)25-11-14-9-8-12-4-1-2-7-16(12)21-14/h1-10,22H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHUJGMYCZDYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149795
Record name Ritolukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ritolukast

CAS RN

111974-60-8
Record name Ritolukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritolukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RITOLUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E8R4GDE2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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